molecular formula C22H27N3O3S B11095736 Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate

Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate

Cat. No.: B11095736
M. Wt: 413.5 g/mol
InChI Key: XIVOUFWKNIRIEY-UHFFFAOYSA-N
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Description

Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate is a chemical compound with the molecular formula C22H27N3O3S It is known for its unique structural features, which include a phenothiazine core, a morpholinopropyl side chain, and an ethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Morpholinopropyl Side Chain: The morpholinopropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenothiazine core is replaced by the morpholinopropyl moiety.

    Carbamate Formation: The final step involves the reaction of the morpholinopropyl phenothiazine with ethyl chloroformate to form the ethyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities on the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate involves its interaction with reactive oxygen species (ROS). The compound acts as an antioxidant by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) . These interactions help reduce oxidative stress and protect biological systems from damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate is unique due to its combination of a phenothiazine core, a morpholinopropyl side chain, and an ethyl carbamate group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropyl)phenothiazin-3-yl]carbamate

InChI

InChI=1S/C22H27N3O3S/c1-2-28-22(26)23-17-8-9-19-21(16-17)29-20-7-4-3-6-18(20)25(19)11-5-10-24-12-14-27-15-13-24/h3-4,6-9,16H,2,5,10-15H2,1H3,(H,23,26)

InChI Key

XIVOUFWKNIRIEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN4CCOCC4

Origin of Product

United States

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